tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H17NO5S. It is a white to light yellow powder or crystal that is used in various chemical and biological applications .
Preparation Methods
The synthesis of tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate typically involves the reaction between tert-butyl acrylate and azetidine-3-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is used as a building block in the synthesis of various biologically active molecules, including antitumor agents and enzyme inhibitors. It is also used as a reagent in the preparation of chiral amino acid derivatives. In the field of chemistry, it serves as a versatile intermediate for the synthesis of complex molecules.
Mechanism of Action
In vitro studies have shown that tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound targets specific molecular pathways that lead to cell death, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical properties and biological activities.
Biological Activity
tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features azetidine rings, sulfonyl groups, and a tert-butyl ester, which contribute to its unique properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H23N2O4S, with a molecular weight of approximately 303.4 g/mol. The compound typically appears as a white to light yellow crystalline solid and is soluble in organic solvents.
Antimicrobial Activity
Preliminary studies have indicated that compounds with azetidine and sulfonamide functionalities demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (MDR and XDR strains). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.48 μg/mL, suggesting potent activity against these pathogens .
Anticancer Potential
Compounds similar to this compound have been explored for their anticancer properties. In vitro studies have demonstrated that certain azetidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). For example, some derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of azetidine derivatives, this compound was tested against several bacterial strains. The results showed significant inhibition of growth in resistant strains, validating its potential as an antimicrobial agent.
Compound Name | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.48 | MDR M. tuberculosis |
Compound B | 3.9 | XDR M. tuberculosis |
This compound | <1 | Various |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of azetidine derivatives demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 0.126 μM, showcasing its potential for further development as a therapeutic agent.
Cell Line | IC50 (μM) | Comparison to Control (5-FU) |
---|---|---|
MDA-MB-231 | 0.126 | Superior |
MCF7 | 17.02 | Less effective |
Properties
Molecular Formula |
C12H22N2O4S |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-3-ylmethylsulfonyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-10(7-14)19(16,17)8-9-4-13-5-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
FISDCWWWORKWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2CNC2 |
Origin of Product |
United States |
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